

Application Notes and Protocols for Z62954982 in a Hypothetical Agrochemical Formulation

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Compound of Interest		
Compound Name:	Z62954982	
Cat. No.:	B7817955	Get Quote

Disclaimer: The compound **Z62954982** (CAS Number: 1090893-12-1) is documented as a potent and specific Rac1 inhibitor.[1] To date, public-domain literature does not describe its application in agrochemical formulations. The following application notes and protocols are presented as a representative example of how such a compound could be evaluated for agrochemical use, based on a hypothetical mode of action. The data and protocols are illustrative and should be adapted for actual experimental conditions.

Introduction

Z62954982 is a selective inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), a small GTPase that acts as a molecular switch in various cellular processes. In mammals, Rac1 is involved in cell motility, adhesion, and proliferation. While its role in phytopathogenic fungi is not extensively studied, related Rho GTPases are known to be crucial for fungal polarity, growth, and pathogenesis. This has led to the hypothesis that **Z62954982** could function as a novel fungicide by disrupting fungal development and its ability to infect host plants.

These notes describe the formulation of **Z62954982** into an Emulsifiable Concentrate (EC) for preliminary screening and evaluation of its fungicidal activity. EC formulations are a common choice for water-insoluble active ingredients, allowing for easy dilution in water by the end-user to form a stable sprayable emulsion.

Data Presentation: Formulation and Stability



The following table summarizes the composition and stability data for a hypothetical 100 g/L EC formulation of **Z62954982**.

Component	Function	Concentration (% w/w)
Z62954982 (98% purity)	Active Ingredient	10.2
Aromatic 150	Solvent	60.0
Calcium Dodecylbenzene Sulfonate	Emulsifier (Anionic)	5.0
Polyoxyethylene (20) Sorbitan Monooleate	Emulsifier (Non-ionic)	10.0
N-Methyl-2-pyrrolidone (NMP)	Co-solvent / Crystal Growth Inhibitor	14.8
Total	100.0	

Stability Test	Condition	Result
Accelerated Storage	54°C for 14 days	No phase separation or crystallization observed. Active ingredient degradation < 2%.
Cold Stability	0°C for 7 days	No crystallization observed.
Emulsion Stability (5% in CIPAC D Water)	30 minutes	Creaming < 1%, no oiling or sedimentation.

Experimental Protocols

Protocol 1: Preparation of **Z62954982** 100 g/L Emulsifiable Concentrate

Objective: To prepare a stable 100 g/L Emulsifiable Concentrate (EC) formulation of **Z62954982**.

Materials:



- Z62954982 (98% purity)
- Aromatic 150 (solvent)
- Calcium Dodecylbenzene Sulfonate (emulsifier)
- Polyoxyethylene (20) Sorbitan Monooleate (emulsifier)
- N-Methyl-2-pyrrolidone (NMP) (co-solvent)
- Glass beaker
- Magnetic stirrer and stir bar
- · Weighing balance

Procedure:

- In a clean, dry glass beaker, weigh the required amount of Aromatic 150 and N-Methyl-2pyrrolidone.
- Place the beaker on a magnetic stirrer and begin gentle agitation.
- Slowly add the weighed amount of Z62954982 to the solvent mixture. Stir until the active ingredient is completely dissolved. This may take 10-15 minutes.
- Add the Calcium Dodecylbenzene Sulfonate and Polyoxyethylene (20) Sorbitan Monooleate to the solution.
- Continue stirring for an additional 20 minutes until a clear, homogeneous solution is obtained.
- Store the resulting EC formulation in a tightly sealed, labeled container.

Protocol 2: Evaluation of Emulsion Stability

Objective: To assess the stability of the emulsion formed when the **Z62954982** EC formulation is diluted in water.



Materials:

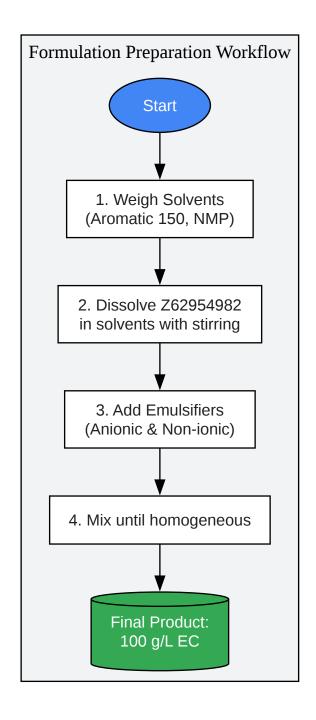
- **Z62954982** 100 g/L EC
- CIPAC Standard Water D (Hard water, 342 ppm)
- 100 mL graduated mixing cylinders with stoppers
- Pipette

Procedure:

- Add 95 mL of CIPAC Standard Water D to a 100 mL graduated cylinder.
- Pipette 5 mL of the **Z62954982** EC formulation into the cylinder.
- Stopper the cylinder and invert it 30 times in one minute.
- Place the cylinder in a rack at ambient temperature and let it stand undisturbed.
- Record the volume of any cream, oil separation, or sediment at 30 minutes, 2 hours, and 24 hours. The formulation passes if creaming is minimal (< 2 mL after 30 minutes) and no significant oiling or sedimentation occurs.

Visualizations

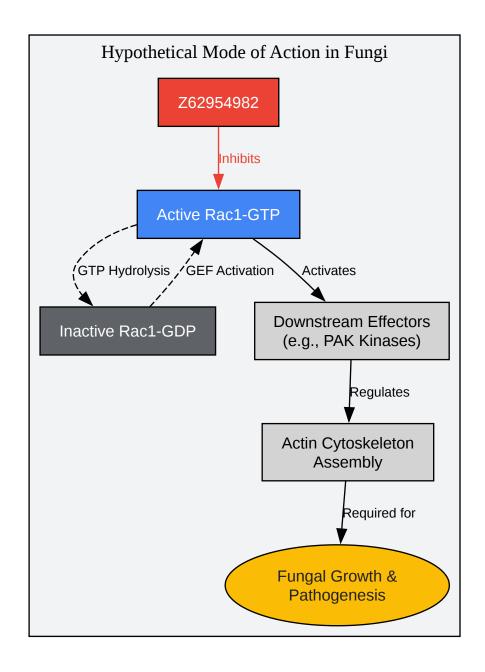




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Caption: Experimental workflow for preparing the **Z62954982** EC formulation.





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Caption: Proposed signaling pathway for **Z62954982**'s fungicidal action.

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References

- 1. Z62954982 |CAS:1090893-12-1 Probechem Biochemicals [probechem.com]
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